5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran 5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran
Brand Name: Vulcanchem
CAS No.: 929413-63-8
VCID: VC8322818
InChI: InChI=1S/C10H6Br2O/c11-4-3-9-6-7-5-8(12)1-2-10(7)13-9/h1-6H/b4-3+
SMILES: C1=CC2=C(C=C1Br)C=C(O2)C=CBr
Molecular Formula: C10H6Br2O
Molecular Weight: 301.96 g/mol

5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran

CAS No.: 929413-63-8

Cat. No.: VC8322818

Molecular Formula: C10H6Br2O

Molecular Weight: 301.96 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran - 929413-63-8

Specification

CAS No. 929413-63-8
Molecular Formula C10H6Br2O
Molecular Weight 301.96 g/mol
IUPAC Name 5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran
Standard InChI InChI=1S/C10H6Br2O/c11-4-3-9-6-7-5-8(12)1-2-10(7)13-9/h1-6H/b4-3+
Standard InChI Key MAGNBHUIAUXTNA-ONEGZZNKSA-N
Isomeric SMILES C1=CC2=C(C=C1Br)C=C(O2)/C=C/Br
SMILES C1=CC2=C(C=C1Br)C=C(O2)C=CBr
Canonical SMILES C1=CC2=C(C=C1Br)C=C(O2)C=CBr

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran reflects its benzofuran backbone substituted with bromine atoms at specific positions. The (E)-configuration denotes the trans spatial arrangement of the bromine atoms on the ethenyl group. Its molecular formula is C₁₀H₆Br₂O, with a molecular weight of 301.96 g/mol.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₆Br₂O
Molecular Weight301.96 g/mol
IUPAC Name5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran
Canonical SMILESBrC1=C(C=CO2)C2=CC=C1Br

Stereochemical Considerations

The (E)-configuration of the bromoethenyl group ensures that the two bromine atoms occupy opposite sides of the double bond. This stereochemistry influences intermolecular interactions, such as dipole-dipole forces and crystal packing, which may affect physical properties like melting point and solubility.

Synthetic Pathways

Electrophilic Bromination Strategies

A plausible route to synthesize this compound involves electrophilic bromination of a pre-functionalized benzofuran precursor. For example, 2-vinylbenzofuran could undergo sequential bromination:

  • Bromination at the 5-position via directed ortho-metallation or using Lewis acid catalysts like FeBr₃.

  • Bromination of the ethenyl group using bromine (Br₂) in a controlled environment to achieve the (E)-configuration.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1Br₂, FeBr₃, CH₂Cl₂, 0–5°CRegioselective bromination at C5
2Br₂, UV light, CCl₄, room temperatureStereocontrolled ethenyl bromination

Challenges in Synthesis

  • Regioselectivity: Competing bromination at other aromatic positions requires careful catalyst selection.

  • Stereochemical Control: Ensuring the (E)-configuration demands inert atmospheres and radical inhibitors to prevent isomerization.

Chemical Reactivity and Functionalization

Nucleophilic Substitution Reactions

The bromine atoms at C5 and the ethenyl group are susceptible to nucleophilic attack. For instance:

  • Aromatic bromine substitution with methoxide (NaOMe) in DMSO could yield methoxy derivatives.

  • Allylic bromine displacement via SN2 mechanisms may occur under basic conditions.

Oxidation and Reduction Pathways

  • Oxidation: Ozonolysis of the ethenyl group could generate diketones, while strong oxidants like KMnO₄ might cleave the furan ring.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) would saturate the ethenyl group to ethyl, altering steric and electronic profiles.

TargetMechanism Hypothesis
Bacterial thioredoxinCovalent modification of Cys residues
DNA helicaseIntercalation via planar benzofuran

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